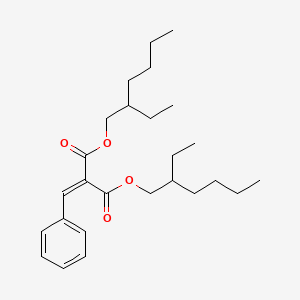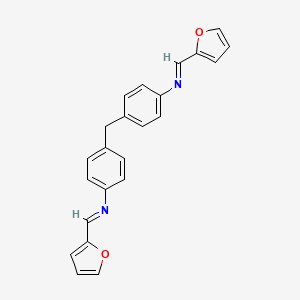
Bis(2-ethylhexyl) 2-benzylidenepropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) 2-benzylidenepropanedioate: is an organic compound that belongs to the class of phthalates. It is a colorless, oily liquid that is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity . This compound is particularly significant in the production of polyvinyl chloride (PVC) products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2-benzylidenepropanedioate typically involves the esterification of 2-ethylhexanol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process allows for the efficient production of large quantities of the compound. The reaction mixture is typically subjected to distillation to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethylhexyl) 2-benzylidenepropanedioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethylhexyl) 2-benzylidenepropanedioate is used as a plasticizer in the production of flexible PVC products, which are used in a wide range of applications, including medical devices, food packaging, and construction materials .
Biology: In biological research, this compound is used to study the effects of plasticizers on living organisms. It has been shown to have antimicrobial and larvicidal properties, making it useful in the development of antimicrobial agents and insecticides .
Medicine: In the medical field, this compound is used in the production of medical devices such as blood storage bags and intravenous fluid bags.
Industry: In industrial applications, this compound is used as a solvent and a plasticizer in the production of various plastic products. It is also used in the extraction of metals and as a corrosion inhibitor .
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) 2-benzylidenepropanedioate involves its interaction with cellular membranes, where it increases the flexibility and permeability of the membrane. This interaction is primarily due to the compound’s ability to insert itself into the lipid bilayer of the membrane, disrupting the regular packing of the lipids and increasing the fluidity of the membrane . This increased fluidity can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties and applications.
Bis(2-ethylhexyl) terephthalate (DEHT): An alternative plasticizer with lower toxicity and similar plasticizing properties.
Bis(2-ethylhexyl) adipate (DEHA): Another plasticizer used in flexible PVC products.
Uniqueness: Bis(2-ethylhexyl) 2-benzylidenepropanedioate is unique in its ability to provide a balance between flexibility and durability in PVC products. It also has a lower toxicity profile compared to some other plasticizers, making it a safer alternative for use in medical and food packaging applications .
Eigenschaften
| 5468-28-0 | |
Molekularformel |
C26H40O4 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) 2-benzylidenepropanedioate |
InChI |
InChI=1S/C26H40O4/c1-5-9-14-21(7-3)19-29-25(27)24(18-23-16-12-11-13-17-23)26(28)30-20-22(8-4)15-10-6-2/h11-13,16-18,21-22H,5-10,14-15,19-20H2,1-4H3 |
InChI-Schlüssel |
DDRDRGWDSPDASN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C(=CC1=CC=CC=C1)C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)



